molecular formula C12H12N2O4S B12924129 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]- CAS No. 823220-30-0

3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-

Cat. No.: B12924129
CAS No.: 823220-30-0
M. Wt: 280.30 g/mol
InChI Key: NHXCNUPMDADWBB-UHFFFAOYSA-N
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Description

N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide, can be achieved through various methods. One common approach involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Another method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve scalable and eco-friendly synthetic strategies. These methods aim to produce high yields of the desired compound while minimizing environmental impact. The use of readily available starting materials and mild reaction conditions is preferred to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, which facilitate the formation of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . Basic conditions, such as the use of NaHCO3, are also employed to achieve regioselective synthesis .

Major Products Formed: The major products formed from the reactions of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide include other isoxazole derivatives with different substituents on the isoxazole ring. Examples include 3,5-disubstituted isoxazoles, 3,4-disubstituted isoxazoles, and haloisoxazoles .

Uniqueness: The uniqueness of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide lies in its specific substitution pattern and the presence of the p-tolylsulfinyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

823220-30-0

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

N-hydroxy-5-[(4-methylphenyl)sulfinylmethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O4S/c1-8-2-4-10(5-3-8)19(17)7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15)

InChI Key

NHXCNUPMDADWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC2=CC(=NO2)C(=O)NO

Origin of Product

United States

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